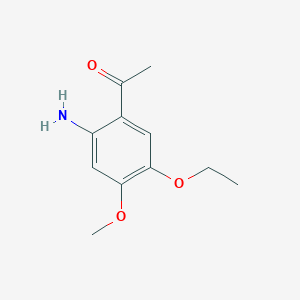
2-Acetyl-4-ethoxy-5-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-4-ethoxy-5-methoxyaniline is a chemical compound that belongs to the class of anilines. It is also known as N-(2-acetyl-4-ethoxy-5-methoxyphenyl) acetamide and is commonly abbreviated as AEM. AEM is widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
AEM has a wide range of potential applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. AEM is also used as a reagent in organic synthesis reactions, such as the preparation of amides and esters. In addition, AEM can be used as a fluorescent probe for the detection of metal ions and as a ligand for the preparation of metal complexes.
作用機序
The mechanism of action of AEM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. AEM has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine, which can have various physiological effects. AEM has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of this inhibition is not yet clear.
Biochemical and Physiological Effects
AEM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This increase in acetylcholine can have various effects on the nervous system, including increased muscle contraction and improved cognitive function. AEM has also been shown to have anticancer properties, although the exact mechanism of this effect is not yet clear.
実験室実験の利点と制限
AEM has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. AEM is also stable under a wide range of conditions, making it easy to handle and store. However, AEM has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, AEM can be toxic in high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving AEM. One potential area of research is the development of AEM-based fluorescent probes for the detection of metal ions. Another area of research is the synthesis of AEM derivatives with improved anticancer properties. Additionally, the mechanism of action of AEM and its effects on the nervous system could be further investigated to better understand its potential therapeutic applications.
Conclusion
In conclusion, 2-Acetyl-4-ethoxy-5-methoxyaniline is a chemical compound with unique properties and potential applications in scientific research. Its synthesis method is relatively simple, and it has a wide range of potential applications in organic synthesis, as well as in the detection of metal ions and the preparation of metal complexes. AEM has several biochemical and physiological effects, including the inhibition of acetylcholinesterase and anticancer properties. While AEM has some limitations for lab experiments, it has several advantages, including its availability and stability. There are several future directions for research involving AEM, including the development of fluorescent probes and the synthesis of AEM derivatives with improved anticancer properties.
合成法
The synthesis of AEM involves the reaction between 2-acetyl-4-ethoxy-5-methoxyphenol and acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction results in the formation of AEM, which can be purified through recrystallization or column chromatography. The yield of AEM is typically high, and the purity can be increased through further purification methods.
特性
CAS番号 |
127285-49-8 |
|---|---|
製品名 |
2-Acetyl-4-ethoxy-5-methoxyaniline |
分子式 |
C11H15NO3 |
分子量 |
209.24 g/mol |
IUPAC名 |
1-(2-amino-5-ethoxy-4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO3/c1-4-15-11-5-8(7(2)13)9(12)6-10(11)14-3/h5-6H,4,12H2,1-3H3 |
InChIキー |
JKSXBLIVKGXQPE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
正規SMILES |
CCOC1=C(C=C(C(=C1)C(=O)C)N)OC |
同義語 |
Ethanone, 1-(2-amino-5-ethoxy-4-methoxyphenyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




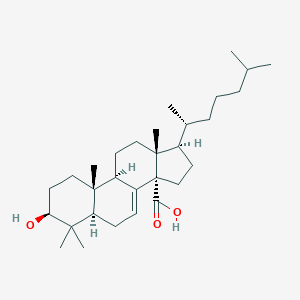
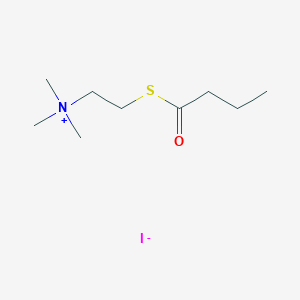

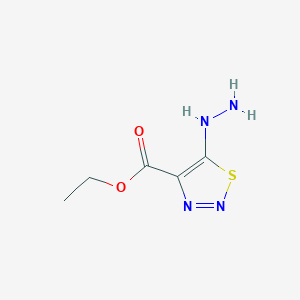
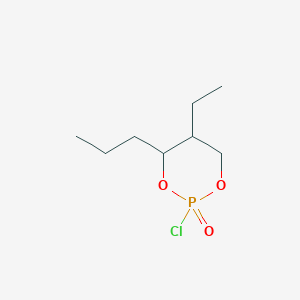

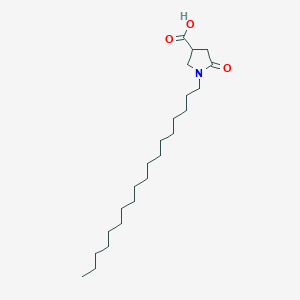




![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
